1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine chemical structure properties
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine chemical structure properties
Whitepaper: Structural Profiling, Synthetic Methodology, and Pharmacological Utility of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of highly selective, target-specific libraries relies heavily on privileged building blocks. 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3) represents a highly optimized scaffold utilized extensively in the development of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and anti-inflammatory agents[1][2]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this molecule, detail a self-validating synthetic methodology, and map its pharmacophoric utility in modern drug design.
Physicochemical Profiling & Pharmacophore Logic
The architectural brilliance of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its modularity. Each functional group serves a distinct mechanistic purpose in both synthesis and biological target engagement[3][4].
-
The Pyrazole Core: Acts as a robust bioisostere for various aromatic and heteroaromatic rings. It provides distinct hydrogen-bonding vectors and superior metabolic stability compared to standard phenyl rings.
-
The 4-Fluorobenzyl Moiety: Serves as a lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). The strategic placement of the highly electronegative fluorine atom at the para-position blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of downstream drug candidates.
-
The 3,5-Dimethyl Groups: These are not merely passive substituents; they are conformational restrictors. By introducing steric bulk adjacent to the 4-position, they force any subsequent derivative (such as an amide or urea formed at the 4-amine) to adopt an orthogonal, out-of-plane conformation. This precise vectoring is often the key to achieving high selectivity in tight binding sites.
-
The 4-Amino Group: The primary synthetic handle. It acts as a nucleophile for diverse derivatizations, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold, which dictate its behavior in both synthetic workflows and biological assays. Data is corroborated by the [5].
| Physicochemical Property | Value |
| Chemical Name | 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine |
| CAS Registry Number | 514800-78-3 |
| Molecular Formula | C12H14FN3 |
| Molecular Weight | 219.26 g/mol |
| Exact Mass | 219.11717562 Da |
| Topological Polar Surface Area (TPSA) | 43.8 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (N, N, F) |
| Rotatable Bonds | 2 |
Pharmacophore & Structural Utility Visualization
To conceptualize how these structural features translate into drug discovery applications, the following logical relationship diagram maps the functional groups to their pharmacological roles.
Pharmacophore logic and structural utility in drug design.
Standardized Synthetic Methodology
To ensure high yield and purity, the synthesis of this building block must be executed with strict adherence to chemoselectivity. The protocol below is designed as a self-validating system , incorporating causality for every reagent choice and mandatory Quality Control (QC) checkpoints to verify the success of each transformation.
Step 1: Pyrazole Core Formation (Condensation)
-
Procedure: Dissolve 1.0 equivalent of (4-fluorobenzyl)hydrazine hydrochloride and 1.1 equivalents of 2,4-pentanedione (acetylacetone) in absolute ethanol. Reflux the mixture for 4 hours.
-
Causality: Ethanol is selected because its boiling point (78°C) provides optimal thermal energy to drive the condensation without causing reagent decomposition. The hydrochloride salt of the hydrazine acts as an in situ acid catalyst, facilitating the initial enamine formation and subsequent cyclization.
-
Self-Validation (QC 1): Perform Thin-Layer Chromatography (TLC). The disappearance of the hydrazine spot indicates completion. ^1H-NMR of the isolated intermediate must show a sharp singlet at ~5.8 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring.
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Procedure: Cool the Step 1 intermediate in concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add 1.2 equivalents of fuming nitric acid (HNO₃) dropwise. Stir for 2 hours, allowing the reaction to gradually reach room temperature.
-
Causality: The pyrazole ring is highly electron-rich at the C4 position due to the inductive (+I) effect of the methyl groups and the mesomeric (+M) effect of the nitrogen atoms. Strict temperature control (0°C) is mandatory; the reaction is highly exothermic, and elevated temperatures will lead to oxidative degradation of the pyrazole core or unwanted nitration on the deactivated fluorobenzyl ring.
-
Self-Validation (QC 2): ^1H-NMR must confirm the complete disappearance of the 5.8 ppm singlet, proving that substitution occurred exclusively at the C4 position. LC-MS will show the [M+H]⁺ peak for the nitro-intermediate.
Step 3: Chemoselective Nitro Reduction
-
Procedure: Suspend the Step 2 intermediate in an ethanol/water (3:1) mixture. Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium chloride (NH₄Cl). Reflux vigorously for 3 hours. Filter hot through a Celite pad.
-
Causality: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, it carries a high risk of hydrogenolysis (cleavage) of the N-benzyl bond and potential hydrodefluorination. The Béchamp reduction (Fe/NH₄Cl) is chosen for its strict chemoselectivity—it smoothly reduces the nitro group to an amine while leaving the sensitive N-benzyl and C-F bonds completely intact.
-
Self-Validation (QC 3): ^1H-NMR will reveal a new broad singlet integrating for 2H around 3.5–4.0 ppm, confirming the presence of the primary amine. Final LC-MS must confirm the exact mass of 219.11 Da[5].
Synthetic Workflow Visualization
Synthetic workflow for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.
Conclusion
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a masterclass in rational building block design. By combining a metabolically stable lipophilic anchor with sterically demanding methyl groups, it provides medicinal chemists with a highly controlled vector for exploring chemical space. When synthesized using the rigorously chemoselective and self-validating protocol outlined above, it serves as a reliable foundation for the discovery of next-generation therapeutics.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 573307, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine." PubChem.[Link]
-
Molaid Chemical Database. "3,5-dimethyl-1H-pyrazol-4-amine and Kinase Inhibitor Derivatives." Molaid. [Link]
-
ResearchGate. "Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications." [Link]
-
ResearchGate. "Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1 H -Pyrazol-4-yl)Chalcones: Synthesis, in-Silico, and in-Vitro Studies." [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 3,5-二甲基-1H-吡唑-4-胺 - CAS号 5272-86-6 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | C12H14FN3 | CID 573307 - PubChem [pubchem.ncbi.nlm.nih.gov]
